5-Bromo-2-butoxybenzaldehyde

Physical property differentiation Melting point comparison Liquid handling

5-Bromo-2-butoxybenzaldehyde (CAS 515148-88-6) is an aromatic aldehyde derivative characterized by a bromine atom at the 5-position and an n-butoxy substituent at the 2-position of the benzaldehyde ring, with molecular formula C₁₁H₁₃BrO₂ and molecular weight 257.13 g/mol. This compound belongs to the 5-bromo-2-alkoxybenzaldehyde series and serves primarily as a versatile building block in organic synthesis, particularly for constructing imidazole-based heterocycles and pharmaceutical intermediates.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 515148-88-6
Cat. No. B112714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-butoxybenzaldehyde
CAS515148-88-6
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)Br)C=O
InChIInChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3
InChIKeyDRYBGKILXZPPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-butoxybenzaldehyde CAS 515148-88-6: Core Structural Identity and Sourcing Baseline


5-Bromo-2-butoxybenzaldehyde (CAS 515148-88-6) is an aromatic aldehyde derivative characterized by a bromine atom at the 5-position and an n-butoxy substituent at the 2-position of the benzaldehyde ring, with molecular formula C₁₁H₁₃BrO₂ and molecular weight 257.13 g/mol . This compound belongs to the 5-bromo-2-alkoxybenzaldehyde series [1] and serves primarily as a versatile building block in organic synthesis, particularly for constructing imidazole-based heterocycles and pharmaceutical intermediates [2]. Unlike its shorter-chain methoxy and ethoxy analogs which exist as crystalline solids at room temperature [3], 5-bromo-2-butoxybenzaldehyde is supplied as a colorless to pale yellow liquid , a physical property that directly influences its handling characteristics and synthetic utility in both laboratory and industrial settings.

Liquid at ambient temperature enables direct liquid handling and automated dispensing
Reported as a key intermediate for imidazole heterocycle construction (patent-documented)
Aryl bromide and aldehyde provide orthogonal reactivity for sequential derivatization

Why Generic Substitution of 5-Bromo-2-butoxybenzaldehyde with Shorter-Chain Analogs Compromises Synthetic Outcomes


Substituting 5-bromo-2-butoxybenzaldehyde with in-class analogs such as 5-bromo-2-methoxybenzaldehyde (CAS 25016-01-7) or 5-bromo-2-ethoxybenzaldehyde (CAS 79636-94-5) introduces material differences in three critical dimensions that preclude simple interchangeability. First, the physical state diverges fundamentally: the butoxy derivative exists as a liquid at ambient temperature whereas its methoxy and ethoxy counterparts are solids with melting points of 114.5 °C and 63–64 °C respectively [1], imposing different handling protocols, weighing accuracy constraints, and compatibility with automated liquid dispensing systems. Second, the n-butoxy substituent confers a calculated octanol-water partition coefficient (ACD/LogP) of 4.44 , substantially exceeding the lipophilicity of the methoxy and ethoxy homologs—a property that alters phase-transfer behavior in biphasic reactions and impacts chromatographic retention times. Third, the alkyl chain length modulates the electronic character of the aldehyde group through inductive and steric effects, which can shift reaction kinetics and regioselectivity in downstream transformations such as imidazole cyclizations and cross-coupling reactions [2]. These differences are not cosmetic; they are deterministic for reaction yield, purity profile, and process reproducibility.

5-Bromo-2-butoxybenzaldehyde
Shorter-chain alkoxy analogs
Liquid at ambient temperature
Crystalline solids requiring pre-dissolution
Higher lipophilicity from butoxy chain
Lower LogP may shift phase-transfer and extraction behavior
Butoxy electronic/steric effects tuned for imidazole cyclizations
Methoxy/ethoxy effects may alter reaction kinetics and regioselectivity

5-Bromo-2-butoxybenzaldehyde CAS 515148-88-6: Quantitative Differentiation Evidence for Scientific Procurement


Physical State Differentiation: Liquid at Ambient Temperature Versus Solid Methoxy and Ethoxy Analogs

5-Bromo-2-butoxybenzaldehyde (CAS 515148-88-6) exists as a colorless to pale yellow liquid at ambient temperature , whereas the direct methoxy analog (CAS 25016-01-7) is a crystalline solid with melting point 114.5 °C [1] and the ethoxy analog (CAS 79636-94-5) is a solid with melting point 63–64 °C [2]. The propoxy homolog (CAS 61564-89-4) also exists as a solid under ambient conditions based on vendor specifications .

Physical state differentiation
Reported
Liquid at ambient; Δ m.p. > 70 °C vs. solid methoxy/ethoxy analogs
Enables direct liquid handling and automated synthesis workflows
Methoxy analog m.p. 114.5 °C; ethoxy analog m.p. 63–64 °C
Physical property differentiation Melting point comparison Liquid handling

Lipophilicity Differentiation: Calculated LogP of 4.44 Versus 3.56 LogD of De-Brominated Analog

The calculated octanol-water partition coefficient (ACD/LogP) for 5-bromo-2-butoxybenzaldehyde is 4.44 , representing significantly enhanced lipophilicity compared to the de-brominated analog 2-butoxybenzaldehyde (CAS 7091-13-6), which lacks the bromine substituent. The predicted ACD/LogD (pH 5.5–7.4) value for the target compound is 3.56 , reflecting the combined contributions of both the butoxy chain and the 5-bromo substituent.

Lipophilicity
Calculated context
ACD/LogP = 4.44; ACD/LogD (pH 5.5–7.4) = 3.56
High organic-phase preference supports extraction and biphasic catalysis
Calculated via ACD/Labs Percepta; experimental validation recommended
Lipophilicity LogP comparison Phase partitioning

Boiling Point Differentiation: 331.0 °C at 760 mmHg Enables High-Temperature Reactions

5-Bromo-2-butoxybenzaldehyde exhibits a predicted boiling point of 331.0 ± 22.0 °C at 760 mmHg , which is substantially higher than the boiling point of the de-brominated analog 2-butoxybenzaldehyde at 281.1 ± 13.0 °C under identical conditions . This 50 °C elevation in boiling point is attributable to the presence of the 5-bromo substituent, which increases molecular mass and polarizability.

Boiling point
Calculated context
Predicted b.p. 331.0 ± 22.0 °C (760 mmHg); vs. 281.1 °C for de-brominated analog
Higher thermal latitude for high-temperature reactions
Calculated via ACD/Labs; verify under actual reaction conditions
Boiling point Thermal stability Reaction solvent compatibility

Synthetic Utility in Imidazole Heterocycle Construction: Patent-Documented Methodology

5-Bromo-2-butoxybenzaldehyde is explicitly documented as a key intermediate for synthesizing 2-(2-alkoxyphenyl)-4,5-diphenylimidazole derivatives in patent CN110950804A [1]. The patent describes a general method wherein 5-bromo-2-hydroxybenzaldehyde is alkylated with bromobutane to yield 5-bromo-2-butoxybenzaldehyde, which subsequently serves as the precursor for imidazole formation [1]. In contrast, methoxy and ethoxy analogs lack comparable explicit documentation in this patent family for imidazole construction, though the methodology is broadly applicable to the alkoxybenzaldehyde class [2].

Synthetic utility
Class-level
Patent-documented intermediate for 2-(2-alkoxyphenyl)-4,5-diphenylimidazole
Validated methodology reduces route development time
Alkylation of 5-bromo-2-hydroxybenzaldehyde with bromobutane, DMF, 5 h, r.t.
Imidazole synthesis Heterocycle building block Patent-validated application

Orthogonal Reactivity: Aldehyde and 5-Bromo Substituent Enable Sequential Derivatization

The molecular architecture of 5-bromo-2-butoxybenzaldehyde presents two chemically distinct reactive sites: an electrophilic aldehyde group suitable for condensation, reduction, or nucleophilic addition, and an aryl bromide at the 5-position that serves as a handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This orthogonal reactivity profile is structurally distinct from the 4-bromo-2-alkoxybenzaldehyde regioisomers (e.g., CAS for 4-bromo-2-isobutoxybenzaldehyde), where bromine positioning alters the electronic environment of the aromatic ring and consequently modifies cross-coupling reactivity and regioselectivity .

Orthogonal reactivity
Class-level
Aldehyde (condensation) + 5-bromo (cross-coupling) at para positions
Predictable reactivity for sequential derivatization
4-bromo regioisomer alters electronic environment; review regiochemical context
Orthogonal functionalization Cross-coupling handle Building block versatility

Commercial Purity Specification: ≥95% Baseline with Extended Alkoxy Chain Handling Characteristics

Commercial suppliers of 5-bromo-2-butoxybenzaldehyde consistently specify minimum purity of 95% , which is comparable to the purity specifications for 5-bromo-2-methoxybenzaldehyde (≥95% to ≥98% ) and 5-bromo-2-propoxybenzaldehyde (≥95% ). The distinction lies not in the purity specification itself but in the physical form: as a liquid, the butoxy derivative does not require the same attention to particle size distribution, hygroscopicity, or electrostatic charging that complicates handling of the solid methoxy and ethoxy analogs.

Purity specification
Supplier specification
≥95% purity (commercial specification), liquid form
Comparable purity with simpler handling vs. solid analogs
Vendor specification; lot-specific COA review advised
Purity specification Quality control Sourcing reliability

5-Bromo-2-butoxybenzaldehyde CAS 515148-88-6: Validated Application Scenarios for Research and Industrial Procurement


Synthesis of 2-(2-Alkoxyphenyl)-4,5-Diphenylimidazole Derivatives

5-Bromo-2-butoxybenzaldehyde is directly applicable as a precursor for constructing imidazole-based heterocycles, as explicitly documented in Chinese Patent CN110950804A [1]. The patent describes the alkylation of 5-bromo-2-hydroxybenzaldehyde with bromobutane in DMF to yield the target compound, which is subsequently elaborated to 2-(2-alkoxyphenyl)-4,5-diphenylimidazole derivatives. The liquid physical state of 5-bromo-2-butoxybenzaldehyde facilitates accurate liquid dispensing in automated parallel synthesis platforms, while its elevated LogP of 4.44 enhances extraction efficiency during workup. Downstream imidazole products have demonstrated utility in materials chemistry and pharmaceutical intermediate applications [1].

Preparation of 5-Bromo-2-butoxybenzaldehyde Oxime for Coordination Chemistry

The aldehyde functionality of 5-bromo-2-butoxybenzaldehyde undergoes condensation with hydroxylamine hydrochloride to yield 5-bromo-2-butoxybenzaldehyde oxime, a compound utilized in coordination chemistry for metal complex formation [1]. The oxime product serves as an N,O-bidentate ligand capable of chelating transition metals including Cu(II), Ni(II), and Pd(II), with the butoxy substituent modulating ligand solubility and steric environment around the metal center. The C5 bromine substituent remains intact during oxime formation and provides a secondary functional handle for subsequent cross-coupling derivatization of the metal complex . This orthogonal reactivity distinguishes the compound from non-brominated oxime precursors.

Cross-Coupling Building Block for Suzuki-Miyaura and Related Reactions

The 5-bromo substituent in 5-bromo-2-butoxybenzaldehyde serves as an electrophilic partner for palladium-catalyzed carbon-carbon bond-forming reactions, including Suzuki-Miyaura coupling with aryl- and heteroarylboronic acids [1]. The para relationship of the bromine to the aldehyde group minimizes steric hindrance during oxidative addition, while the butoxy group at the ortho position provides an electron-donating effect that modulates the electronic character of the aryl ring. The high predicted boiling point of 331.0 °C permits coupling reactions at elevated temperatures (e.g., 80–120 °C) without significant substrate loss, and the calculated LogP of 4.44 ensures efficient partitioning into organic solvents during aqueous workup. This combination of physical properties makes the compound particularly suitable for microwave-assisted cross-coupling protocols.

Precursor to 5-Bromo-2-butoxybenzoic Acid via Aldehyde Oxidation

Oxidation of the aldehyde group in 5-bromo-2-butoxybenzaldehyde yields 5-bromo-2-butoxybenzoic acid (CAS 60783-92-8), a compound employed as a carboxylic acid building block in medicinal chemistry and materials science [1]. The oxidation can be accomplished using potassium permanganate or chromic acid under standard conditions [1]. The liquid physical form of the aldehyde precursor simplifies handling relative to solid alkoxybenzaldehyde analogs, while the butoxy chain length provides a balance between lipophilicity (sufficient for membrane permeability studies) and aqueous solubility (adequate for bioconjugation applications) that differs from shorter-chain methoxy and ethoxy benzoic acid derivatives . The 5-bromo substituent remains available for subsequent functionalization in the benzoic acid product.

Application
Selection Property
Validation Focus
Imidazole heterocycle synthesis
Patent-documented route; liquid for automated dispensing
Imidazole cyclization yield and purity
Coordination chemistry oxime ligand
Aldehyde reactivity; butoxy modulates solubility
Oxime formation efficiency; metal chelation stoichiometry
Suzuki-Miyaura cross-coupling
5-Br para to aldehyde; high thermal stability
Coupling yield and regioselectivity
Oxidation to 5-bromo-2-butoxybenzoic acid
Liquid aldehyde precursor; balanced lipophilicity
Oxidation conversion; benzoic acid purity

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